4-methoxybenzyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate -

4-methoxybenzyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Catalog Number: EVT-4399836
CAS Number:
Molecular Formula: C24H27NO5
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates

Compound Description: This class of compounds, characterized by the dihydropyridine core with specific substitutions at the 4, 5, and 6 positions, was synthesized via a microwave-assisted approach []. The research highlights the eco-friendly advantages of this methodology for synthesizing these dihydropyridine derivatives.

4-Arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones

Compound Description: Synthesized alongside the aforementioned dihydropyridines using microwave irradiation, this class features a fused furan ring system onto the dihydropyridine scaffold [].

Alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates

Compound Description: This class of compounds serves as a key starting material in the microwave-assisted synthesis of both the aforementioned dihydropyridine derivatives [].

1,3-Dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one

Compound Description: This compound, containing both an indolone and a dihydropyridazinone ring system, exhibits cardiotonic activity []. Modifications incorporating a spirocycloalkyl ring at the 3-position of the indolone while retaining inotropic activity were investigated [].

5'-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one (Compound 11)

Compound Description: This compound, a derivative of the aforementioned indolone-dihydropyridazinone class, displayed potent inotropic activity with an intravenous ED50 of 1.5 micrograms/kg [].

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115)

Compound Description: This compound, another potent cardiotonic agent, acts as a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE) with a Ki of 80 nM []. Its three-dimensional structure was elucidated using X-ray crystallography to aid further drug design studies [].

1,3-dihydro-3,3-dimethyl-1-[3H3]methyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one ([3H]-LY186126)

Compound Description: This tritium-labeled analogue of indolidan, a potent phosphodiesterase-inhibitor cardiotonic, was synthesized to enable biochemical studies on the interaction of this drug class with their pharmacological receptor [].

Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to act as both a cardiac phosphodiesterase (PDE-III) inhibitor and an L-type calcium channel (LTCC) antagonist []. This dual action is intended to provide inotropic effects while minimizing increases in diastolic Ca2+ [].

2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836)

Compound Description: SK&F 94836 is a novel positive inotrope and vasodilator investigated for treating congestive heart failure []. The drug exhibits rapid absorption, wide distribution, and primarily renal excretion [].

Properties

Product Name

4-methoxybenzyl 2-methyl-6-oxo-4-(2-propoxyphenyl)-1,4,5,6-tetrahydro-3-pyridinecarboxylate

IUPAC Name

(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-(2-propoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H27NO5/c1-4-13-29-21-8-6-5-7-19(21)20-14-22(26)25-16(2)23(20)24(27)30-15-17-9-11-18(28-3)12-10-17/h5-12,20H,4,13-15H2,1-3H3,(H,25,26)

InChI Key

BUHVLDQFNYLMGM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCC3=CC=C(C=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.